Cas no 59485-34-6 (Benzene,1,1'-(1,2-ethanediyl)bis[2-bromo-)

59485-34-6 structure
Productnaam:Benzene,1,1'-(1,2-ethanediyl)bis[2-bromo-
Benzene,1,1'-(1,2-ethanediyl)bis[2-bromo- Chemische en fysische eigenschappen
Naam en identificatie
-
- o,o'-dibromobibenzyl
- 1,1'-(1,2-Ethanediyl)bis(2-bromobenzene)
- 1,1'-Ethylenebis(2-bromobenzene)
- 1,2-bis(2-bromophenyl)ethane
- 1,2-bis-(2-bromo-phenyl)-ethane
- 1,2-bis(bromophenyl)ethane
- 2,2'-Dibrom-bibenzyl
- 2,2'-dibromo-bibenzyl
- 2,2'-dibromodibenzyl
- Bibenzyl, 2,2'-dibromo-
- EINECS 261-783-4
- F13204
- SCHEMBL6738136
- NSC-140278
- 59485-34-6
- DTXSID10974889
- AKOS024322362
- 1,1'-(Ethane-1,2-diyl)bis(2-bromobenzene)
- NSC140278
- CVGGCYQDKJYOCA-UHFFFAOYSA-N
- 2,2'-dibromobibenzyl
- 1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene
- NS00055778
- 1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene #
- Benzene, 1,1'-(1,2-ethanediyl)bis[2-bromo-
- MFCD00196991
- NSC 140278
- Benzene,1,1'-(1,2-ethanediyl)bis[2-bromo-
-
- Inchi: InChI=1S/C14H12Br2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2
- InChI-sleutel: CVGGCYQDKJYOCA-UHFFFAOYSA-N
- LACHT: C1=CC=C(C(=C1)CCC2=CC=CC=C2Br)Br
Berekende eigenschappen
- Exacte massa: 337.93056
- Monoisotopische massa: 337.93058g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 183
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0Ų
- XLogP3: 5.5
Experimentele eigenschappen
- PSA: 0
- LogboekP: 4.99680
Benzene,1,1'-(1,2-ethanediyl)bis[2-bromo- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00F2UA-5g |
o,o'-dibromobibenzyl |
59485-34-6 | 95% | 5g |
$1523.00 | 2024-04-22 | |
1PlusChem | 1P00F2UA-1g |
o,o'-dibromobibenzyl |
59485-34-6 | 95% | 1g |
$493.00 | 2024-04-22 | |
Crysdot LLC | CD12057501-1g |
1,2-Bis(2-bromophenyl)ethane |
59485-34-6 | 97% | 1g |
$474 | 2024-07-24 | |
1PlusChem | 1P00F2UA-250mg |
o,o'-dibromobibenzyl |
59485-34-6 | 95% | 250mg |
$368.00 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738844-1g |
1,2-Bis(2-bromophenyl)ethane |
59485-34-6 | 98% | 1g |
¥2530.00 | 2024-05-07 |
Benzene,1,1'-(1,2-ethanediyl)bis[2-bromo- Gerelateerde literatuur
-
1. An efficient protocol for Sharpless-style racemic dihydroxylationJason Eames,Helen J. Mitchell,Adam Nelson,Peter O’Brien,Stuart Warren,Paul Wyatt J. Chem. Soc. Perkin Trans. 1 1999 1095
-
2. Heterodiene cycloadditions of C 2 symmetric 4,5-disubstituted ketene acetals: the nett asymmetric conjugate addition of recyclable acetic ester enolate equivalents to an activated enoneTimothy W. Wallace,Ian Wardell,Ke-Dong Li,Peter Leeming,Alan D. Redhouse,S. Richard Challand 2 symmetric 45-disubstituted ketene acetals: the nett asymmetric conjugate addition of recyclable acetic ester enolate equivalents to an activated enone. Timothy W. Wallace Ian Wardell Ke-Dong Li Peter Leeming Alan D. Redhouse S. Richard Challand J. Chem. Soc. Perkin Trans. 1 1995 2293
-
3. Synthesis, X-ray structures and chemistry of enantiomerically pure 10,11-dihydro-5-phenyl-5H-dibenzo[b,f?]phosphepine 5-oxidesPaul Wyatt,Stuart Warren,Mary McPartlin,Tom Woodroffe J. Chem. Soc. Perkin Trans. 1 2001 279
-
Paul Wyatt,Andrew Hudson,Jonathan Charmant,A. Guy Orpen,Hirihattaya Phetmung Org. Biomol. Chem. 2006 4 2218
-
5. Phosphane ligands with two binding sites of differing hardness for enantioselective Grignard cross couplingAndreas Terfort,Henri Brunner J. Chem. Soc. Perkin Trans. 1 1996 1467
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